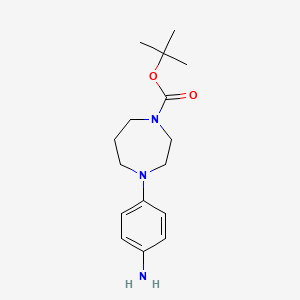![molecular formula C14H20BrNO2 B6165172 tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate CAS No. 914103-95-0](/img/new.no-structure.jpg)
tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl chain and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate typically involves the reaction of 4-(bromomethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques such as recrystallization or column chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate in aqueous or acetone solutions.
Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
- Substituted phenyl derivatives
- Carboxylic acids or ketones from oxidation
- Amines from reduction
Scientific Research Applications
Chemistry: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate involves the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
- tert-Butyl N-{4-(bromomethyl)phenyl}carbamate
- tert-Butyl N-{2-bromoethyl}carbamate
- tert-Butyl N-{4-bromobutyl}carbamate
Comparison: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is unique due to the presence of both the bromomethyl group and the ethyl chain, which provides distinct reactivity and steric properties compared to similar compounds. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Properties
CAS No. |
914103-95-0 |
|---|---|
Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6165193.png)
